molecular formula C17H19N B14548601 N,N-Dimethyl-4-(3-phenylprop-2-en-1-yl)aniline CAS No. 62056-42-2

N,N-Dimethyl-4-(3-phenylprop-2-en-1-yl)aniline

Cat. No.: B14548601
CAS No.: 62056-42-2
M. Wt: 237.34 g/mol
InChI Key: RIYWPIYVUDBWSV-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(3-phenylprop-2-en-1-yl)aniline is an organic compound that belongs to the class of anilines It features a phenylprop-2-en-1-yl group attached to the para position of an N,N-dimethylaniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(3-phenylprop-2-en-1-yl)aniline can be achieved through several synthetic routes. One common method involves the alkylation of N,N-dimethylaniline with cinnamyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(3-phenylprop-2-en-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N,N-Dimethyl-4-(3-phenylprop-2-en-1-yl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(3-phenylprop-2-en-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: A simpler analog without the phenylprop-2-en-1-yl group.

    4-(3-Phenylprop-2-en-1-yl)aniline: Lacks the N,N-dimethyl groups.

    Cinnamyl Aniline: Similar structure but with different substituents.

Uniqueness

N,N-Dimethyl-4-(3-phenylprop-2-en-1-yl)aniline is unique due to the presence of both the N,N-dimethyl groups and the phenylprop-2-en-1-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

62056-42-2

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

N,N-dimethyl-4-(3-phenylprop-2-enyl)aniline

InChI

InChI=1S/C17H19N/c1-18(2)17-13-11-16(12-14-17)10-6-9-15-7-4-3-5-8-15/h3-9,11-14H,10H2,1-2H3

InChI Key

RIYWPIYVUDBWSV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC=CC2=CC=CC=C2

Origin of Product

United States

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